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Compound of Interest

Compound Name: TCS 46b

Cat. No.: B1662325 Get Quote

Introduction

Osimertinib, marketed under the brand name Tagrisso®, is a third-generation, oral, irreversible

epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It was developed

by AstraZeneca and is specifically designed to target both EGFR-TKI sensitizing mutations

(such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a

common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4]

This selectivity for mutant forms of EGFR over wild-type (WT) EGFR reduces toxicity and

improves the therapeutic index.[1][4] Osimertinib is a key therapeutic agent for non-small cell

lung cancer (NSCLC).[5][6]

Chemical Structure and Properties
Osimertinib is a mono-anilino-pyrimidine compound.[4] Its chemical name is N-(2-{2-

dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-

yl]amino}phenyl)prop-2-enamide.[7][8] It is typically supplied as a mesylate salt.[7]

Molecular Formula: C₂₈H₃₃N₇O₂[8]

Molar Mass: 499.619 g·mol⁻¹[7]

SMILES:C=CC(=O)Nc1cc(Nc2nccc(-c3cn(C)c4ccccc34)n2)c(OC)cc1N(C)CCN(C)C[7]

InChI Key:DUYJMQONPNNFPI-UHFFFAOYSA-N[7]
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Osimertinib functions as a potent and selective inhibitor of mutant forms of the EGFR tyrosine

kinase.[9] The primary mechanism involves the covalent, irreversible binding to a cysteine

residue (Cys797) within the ATP-binding site of the EGFR kinase domain.[4][10] This action

blocks the autophosphorylation of EGFR and prevents the activation of downstream signaling

pathways crucial for cancer cell proliferation and survival.[9][10]

Key aspects of its mechanism include:

High Affinity for Mutant EGFR: Osimertinib demonstrates a significantly higher affinity for

EGFR molecules with sensitizing mutations (Exon 19 deletion, L858R) and the T790M

resistance mutation compared to wild-type EGFR.[1] This selectivity is a hallmark of third-

generation EGFR TKIs.

Irreversible Inhibition: The covalent bond formation with Cys797 leads to sustained,

irreversible inhibition of the kinase activity.[4]

Downstream Pathway Inhibition: By blocking EGFR, osimertinib effectively inhibits critical

downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK

pathways, which ultimately leads to cell cycle arrest and apoptosis in cancer cells.[11][12]

Blood-Brain Barrier Penetration: Osimertinib has demonstrated good penetration of the

blood-brain barrier, making it an effective treatment for central nervous system (CNS)

metastases, a common complication in advanced NSCLC.[10][11]

Data Presentation
Quantitative data for Osimertinib is summarized in the following tables, covering its

pharmacokinetic properties, in vitro potency, and clinical efficacy.

Table 1: Physicochemical and Pharmacokinetic Properties of Osimertinib
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Parameter Value Reference(s)

Solubility (Water, 37°C) 3.1 mg/mL [13]

pKa
9.5 (aliphatic amine), 4.4

(aniline)
[13]

Time to Cmax (Tmax) ~6 hours [1]

Plasma Protein Binding 95% [1]

Volume of Distribution (Vd) 918 L [1]

Metabolism
Primarily via CYP3A4/5

(Oxidation, Dealkylation)
[1][14]

Active Metabolites AZ7550, AZ5104 [1][15]

Elimination Half-life (t½) ~48 hours [1][15]

Oral Clearance (CL/F) 14.3 L/hr [1][15]

| Excretion | Feces (68%), Urine (14%) |[1] |

Table 2: In Vitro Potency of Osimertinib Against EGFR Mutations

Cell Line / EGFR Status IC₅₀ (nM) Reference(s)

LoVo Cells (Exon 19 deletion

EGFR)
12.92 [2]

LoVo Cells (L858R/T790M

EGFR)
11.44 [2]

LoVo Cells (WT EGFR) 493.8 [2]

PC-9 (Exon 19 deletion) 15 - 17 [3][16]

H1975 (L858R, T790M) 5 - 10 [3][16]

H3255 (L858R) 4 - 25 [3][16]

| A549 (EGFR Wild-Type) | >1000 |[3] |
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Note: IC₅₀ values can vary based on experimental conditions and the specific assay used.[17]

Table 3: Summary of Key Clinical Trial Data for Osimertinib (FLAURA Trial)

Endpoint Osimertinib
Comparator
(Gefitinib or
Erlotinib)

Hazard
Ratio (95%
CI)

P-value
Reference(s
)

Median

Overall

Survival

(OS)

38.6
months

31.8
months

0.80 (0.64 -
1.00)

0.046 [18][19]

| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37 - 0.57) |

<0.001 |[20] |

Experimental Protocols
Detailed methodologies for key experiments used to characterize Osimertinib are provided

below.

Protocol 1: In Vitro Cell Proliferation Assay (IC₅₀
Determination)
This protocol outlines the methodology to determine the half-maximal inhibitory concentration

(IC₅₀) of Osimertinib in NSCLC cell lines.[3]

Cell Seeding:

Trypsinize and count NSCLC cells (e.g., PC-9, H1975).

Seed the cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of

complete medium.

Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[3]

Drug Treatment:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/pdf/A_Comparative_Analysis_of_Osimertinib_and_its_Analogs_in_the_Treatment_of_EGFR_Mutated_Non_Small_Cell_Lung_Cancer.pdf
https://www.targetedonc.com/view/flaura-trial-update-osimertinib-outperforms-other-tkis-for-os-in-advanced-nsclc
https://pubmed.ncbi.nlm.nih.gov/31751012/
https://www.mdpi.com/2072-6694/16/6/1079
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Experimental_Use_of_Osimertinib_in_Non_Small_Cell_Lung_Cancer_NSCLC_Models.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Experimental_Use_of_Osimertinib_in_Non_Small_Cell_Lung_Cancer_NSCLC_Models.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare serial dilutions of Osimertinib in complete medium. A typical concentration range

might be 0.1 nM to 10 µM.

Remove the medium from the wells and add 100 µL of the drug dilutions.

Include a vehicle control (DMSO) and a no-treatment control.[3]

Incubation:

Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

Viability Assessment (e.g., using MTS or CellTiter-Glo®):

Add the viability reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time (e.g., 1-4 hours).

Measure the absorbance or luminescence using a plate reader.

Data Analysis:

Normalize the data to the vehicle control.

Plot the percentage of cell viability against the logarithm of the drug concentration.

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[2]

Protocol 2: Western Blot Analysis of EGFR Pathway
Inhibition
This protocol describes the steps to assess the effect of Osimertinib on the phosphorylation of

EGFR and its downstream signaling proteins.[3]

Cell Treatment:

Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.

Treat the cells with various concentrations of Osimertinib for a specified time (e.g., 2-24

hours).[3]
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Cell Lysis:

Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA

buffer) containing protease and phosphatase inhibitors.

Protein Quantification:

Determine the protein concentration of the lysates using a BCA or Bradford assay.

SDS-PAGE and Transfer:

Denature the protein samples by boiling in Laemmli buffer.

Separate 20-40 µg of protein per lane by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-

AKT, anti-AKT, anti-p-ERK, anti-ERK) overnight at 4°C.

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection:

Wash the membrane again and detect the signal using a chemiluminescent substrate and

an imaging system.[3]

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Protocol 3: In Vivo NSCLC Xenograft Efficacy Study
This protocol details the procedure for evaluating the anti-tumor efficacy of Osimertinib in a

mouse xenograft model.[3][21]
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Cell Implantation:

Subcutaneously inject a suspension of human NSCLC cells (e.g., 5 x 10⁶ PC-9 or H1975

cells) in Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).

Tumor Growth and Randomization:

Monitor tumor growth by measuring with calipers.

Calculate tumor volume using the formula: (Length x Width²) / 2.[21]

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.[3]

Drug Administration:

Administer Osimertinib (e.g., 5-25 mg/kg) or vehicle control to the mice daily via oral

gavage.[3]

Efficacy and Toxicity Assessment:

Measure tumor volume and monitor the body weight and overall health of the mice

regularly (e.g., twice a week) throughout the study.[21]

Study Endpoint:

The study can be terminated when tumors in the control group reach a specific size, or

after a predetermined treatment period.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

histology, Western blot).[3]

Mandatory Visualization
Diagrams describing the EGFR signaling pathway and an experimental workflow are provided

below using the DOT language.
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Caption: EGFR signaling pathway and irreversible inhibition by Osimertinib.
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Caption: Experimental workflow for an in vivo NSCLC xenograft study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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